molecular formula C10H17N6+ B14551840 2-(6-Amino-9H-purin-9-yl)-N,N,N-trimethylethan-1-aminium CAS No. 61960-96-1

2-(6-Amino-9H-purin-9-yl)-N,N,N-trimethylethan-1-aminium

Cat. No.: B14551840
CAS No.: 61960-96-1
M. Wt: 221.28 g/mol
InChI Key: FJYZRAAZZKYIHM-UHFFFAOYSA-N
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Description

2-(6-Amino-9H-purin-9-yl)-N,N,N-trimethylethan-1-aminium is a chemical compound that belongs to the class of purine derivatives It is characterized by the presence of a purine ring system, which is a bicyclic structure composed of a pyrimidine ring fused to an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Amino-9H-purin-9-yl)-N,N,N-trimethylethan-1-aminium typically involves the reaction of adenine with trimethylamine in the presence of a suitable solvent and catalyst. The reaction conditions may vary, but common solvents include water, ethanol, or dimethyl sulfoxide (DMSO), and catalysts such as acids or bases can be used to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include purification steps such as crystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-(6-Amino-9H-purin-9-yl)-N,N,N-trimethylethan-1-aminium can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted purine derivatives .

Scientific Research Applications

2-(6-Amino-9H-purin-9-yl)-N,N,N-trimethylethan-1-aminium has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(6-Amino-9H-purin-9-yl)-N,N,N-trimethylethan-1-aminium involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit viral replication by interfering with viral DNA polymerase .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(6-Amino-9H-purin-9-yl)-N,N,N-trimethylethan-1-aminium is unique due to its specific structural features and the presence of the trimethylammonium group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

61960-96-1

Molecular Formula

C10H17N6+

Molecular Weight

221.28 g/mol

IUPAC Name

2-(6-aminopurin-9-yl)ethyl-trimethylazanium

InChI

InChI=1S/C10H17N6/c1-16(2,3)5-4-15-7-14-8-9(11)12-6-13-10(8)15/h6-7H,4-5H2,1-3H3,(H2,11,12,13)/q+1

InChI Key

FJYZRAAZZKYIHM-UHFFFAOYSA-N

Canonical SMILES

C[N+](C)(C)CCN1C=NC2=C(N=CN=C21)N

Origin of Product

United States

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